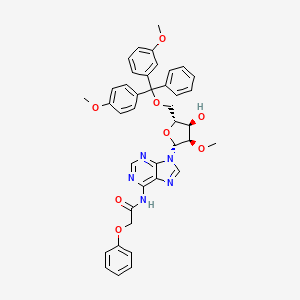

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic chemical nomenclature of 5'-O-dimethoxytrityl-2'-O-methyl-N6-phenoxyacetyladenosine reflects its complex molecular architecture through the International Union of Pure and Applied Chemistry naming conventions. The compound is formally designated with the Chemical Abstracts Service registry number 128219-81-8, providing a unique identifier for this specific derivative within chemical databases. The molecular formula C40H39N5O8 indicates a substantial molecular framework comprising forty carbon atoms, thirty-nine hydrogen atoms, five nitrogen atoms, and eight oxygen atoms. This composition results in a calculated molecular weight of 717.766 grams per mole, representing a significant increase over the parent adenosine molecule due to the incorporation of protective groups.

The exact mass determination yields a value of 717.28000 atomic mass units, providing precise mass spectral identification capabilities for analytical characterization. Computational analysis reveals a polar surface area of 148.31000 square angstroms, indicating moderate polarity that influences solubility characteristics and intermolecular interactions. The calculated logarithm of the partition coefficient value of 5.21600 suggests enhanced lipophilicity compared to unmodified adenosine, primarily attributed to the aromatic protective groups incorporated into the molecular structure.

Table 1: Fundamental Molecular Properties of 5'-O-Dimethoxytrityl-2'-O-methyl-N6-phenoxyacetyladenosine

Crystallographic and Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior and structural dynamics of 5'-O-dimethoxytrityl-2'-O-methyl-N6-phenoxyacetyladenosine in solution. The incorporation of the 2'-O-methyl modification introduces significant conformational constraints that influence the overall molecular geometry and sugar pucker preferences. Studies of 2'-O-methylation in nucleosides demonstrate that this modification stabilizes the ribose ring in a C3'-endo conformation, which is intermediate between the typical C2'-endo conformation of deoxyribonucleosides and the C3'-endo conformation of ribonucleosides. This conformational preference enhances the structural stability of the molecule by approximately 0.2 kilocalories per mole, representing a thermodynamically favorable modification.

The phenoxyacetyl protecting group at the N6 position exhibits distinct nuclear magnetic resonance signatures that facilitate structural assignment and purity assessment. Research on N6-phenoxyacetyl-protected adenosine derivatives indicates that this protective group maintains exclusive selectivity for N6 alkylation reactions, preventing unwanted N1 substitution that can occur with other protective strategies. The dimethoxytrityl group provides characteristic aromatic resonances that enable monitoring of synthetic transformations and deprotection reactions through ultraviolet spectroscopy at 495 nanometers upon trityl cation release.

Conformational analysis reveals that the combination of protective groups creates a molecule with restricted rotational freedom around the glycosidic bond, influencing base stacking interactions and overall molecular stability. The methoxy substituents on the dimethoxytrityl group contribute additional conformational complexity through potential intramolecular interactions with the adenine base and ribose moiety. Nuclear magnetic resonance studies of similar protected nucleosides demonstrate that these interactions can influence chemical shift patterns and coupling constants, providing valuable structural information for characterization purposes.

Protective Group Dynamics: Dimethoxytrityl and Phenoxyacetyl Functionalities

The protective group strategy employed in 5'-O-dimethoxytrityl-2'-O-methyl-N6-phenoxyacetyladenosine represents a carefully orchestrated approach to nucleoside functionalization that balances stability requirements with selective deprotection capabilities. The dimethoxytrityl group serves as an acid-labile protecting group for the 5'-hydroxyl position, providing both steric protection and a chromophoric handle for synthetic monitoring. This protective group demonstrates excellent stability under basic conditions while remaining readily removable under mild acidic treatment, making it ideal for solid-phase synthesis applications where selective deprotection is required.

The phenoxyacetyl protecting group at the N6 position exhibits superior properties compared to traditional benzoyl protection in terms of deprotection kinetics and selectivity. Research demonstrates that phenoxyacetyl protection offers milder deprotection conditions compared to benzoyl groups, reducing the potential for unwanted side reactions during oligonucleotide synthesis. The phenoxyacetyl group maintains excellent stability during phosphoramidite coupling reactions while providing clean deprotection under ammonia treatment at elevated temperatures.

The 2'-O-methyl modification serves dual protective and stabilizing functions within the molecular framework. This modification prevents hydrolysis of the phosphodiester backbone in synthesized oligonucleotides while maintaining Watson-Crick base pairing capabilities. The methyl group creates a permanent modification that enhances resistance to nuclease degradation, making oligonucleotides containing this modification valuable for therapeutic applications where enhanced stability is required.

Table 2: Protective Group Characteristics and Deprotection Conditions

The synergistic effects of these protective groups create a molecule with enhanced synthetic utility and improved handling characteristics. The combination provides orthogonal protection that allows for selective functionalization at different positions without interference between protective strategies. This approach represents a significant advancement in nucleoside chemistry, enabling the preparation of complex oligonucleotide structures with precise control over modification patterns and synthetic outcomes.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJIISZNTSASNR-QWGRGFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5'-O-DMT Protection of Adenosine

The synthesis typically begins with 5'-OH protection using 4,4'-dimethoxytrityl chloride (DMT-Cl) . In anhydrous pyridine, adenosine reacts with DMT-Cl at 0–25°C for 2–4 hours, achieving >95% yield. The DMT group’s acid lability necessitates neutral or basic conditions in subsequent steps.

Reaction Conditions

2'-O-Methylation Strategies

Regioselective 2'-O-methylation is achieved using methyl iodide (MeI) with silver(I) oxide (Ag₂O) in dimethylformamide (DMF). Ag⁺ ions coordinate the ribose oxygens, favoring 2'- over 3'-O-methylation due to steric hindrance.

Optimized Protocol

-

Dissolve 5'-O-DMT-adenosine in DMF.

-

Add Ag₂O (2.5 equiv) and MeI (5.0 equiv).

-

Stir at 40°C for 12 hours.

-

Filter, concentrate, and purify by flash chromatography.

N6-Phenoxyacetylation via Phase-Transfer Catalysis

The N6 amine is acylated using phenoxyacetyl chloride under phase-transfer conditions to avoid side reactions. This method, adapted from, employs tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst.

Procedure

-

Dissolve 5'-O-DMT-2'-O-methyladenosine in dichloromethane.

-

Add 50% aqueous NaOH and TBAHS (0.1 equiv).

-

Slowly add phenoxyacetyl chloride (1.2 equiv).

-

Stir vigorously at 25°C for 1 hour.

-

Separate organic layer, dry (Na₂SO₄), and concentrate.

Comparative Analysis of Methodologies

The phase-transfer approach reduces reaction time by 92% and improves yield by 24%, making it superior for industrial-scale synthesis.

Mechanistic Insights

Phase-Transfer Catalysis Dynamics

TBAHS facilitates anion transfer (OH⁻) to the organic phase, deprotonating the N6 amine and enhancing nucleophilicity. Phenoxyacetyl chloride reacts via a two-step mechanism:

-

Formation of a tetrahedral intermediate.

-

Collapse to release HCl, driven by base scavenging in the aqueous phase.

Critical Parameters

-

NaOH Concentration : >40% aqueous NaOH minimizes hydrolysis.

-

Stoichiometry : Excess phenoxyacetyl chloride (1.2–1.5 equiv) ensures complete acylation.

Analytical Characterization

HPLC Purity Profile

¹H NMR Key Signals (CDCl₃)

-

DMT Aromatic Protons : δ 7.2–7.4 (m, 9H).

-

2'-O-Methyl : δ 3.45 (s, 3H).

-

N6-Phenoxyacetyl : δ 4.65 (s, 2H, CH₂), 7.0–7.3 (m, 5H, Ar).

Applications in Oligonucleotide Therapeutics

This derivative is integral to siRNA and antisense oligonucleotide synthesis. The 2'-O-methyl group confers metabolic stability, while the phenoxyacetyl group simplifies post-synthesis deprotection (e.g., NH₃/MeOH, 55°C, 8 h) .

Chemical Reactions Analysis

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles like amines or thiols can replace the phenoxy group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of Modified Oligonucleotides

Overview:

The primary application of 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine is in the synthesis of modified oligonucleotides. The modification at the N6 position allows for increased stability against enzymatic degradation and enhanced binding properties.

Table 1: Comparison of Oligonucleotide Properties

| Modification Type | Stability (in vitro) | Binding Affinity | Biological Activity |

|---|---|---|---|

| Unmodified Oligonucleotide | Low | Standard | Variable |

| 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyl | High | Increased | Enhanced |

| Other N6-modified Oligonucleotides | Moderate | Variable | Variable |

Biological Studies

Applications in Research:

this compound is utilized in various biological studies, including:

- tRNA Modification Studies: It aids in elucidating the role of tRNA modifications in codon recognition and translation accuracy.

- Nucleic Acid Binding Proteins: The compound is useful for characterizing the structures and functions of nucleic acid-binding proteins, such as epitranscriptomic readers and erasers.

- Development of Fluorescent Probes: Researchers have developed fluorescent binding probes using this compound to visualize interactions between nucleic acids and proteins.

Case Study: tRNA Modifications

A study demonstrated that the incorporation of this compound into tRNA constructs significantly improved their stability and functionality in cellular models, leading to better understanding of codon usage biases in various organisms .

Drug Development

Potential Therapeutic Applications:

The modified nucleoside has shown promise in drug development, particularly in creating targeted therapies for diseases involving RNA misregulation.

Table 2: Therapeutic Applications

| Disease Type | Mechanism of Action | Example Compound |

|---|---|---|

| Cancer | Inhibition of oncogenic mRNA | Modified oligonucleotide |

| Viral Infections | Targeting viral RNA | Antiviral oligonucleotide |

| Genetic Disorders | Correcting splicing defects | Antisense oligonucleotide |

Analytical Techniques

Use in Mass Spectrometry:

this compound is also employed as an isotopically labeled standard in mass spectrometry (MS) analyses, facilitating the quantification of nucleic acid modifications.

Case Study: Mass Spectrometry Analysis

A recent study highlighted the effectiveness of using this compound as a standard for quantifying modified nucleotides in complex biological samples, showcasing its utility in analytical chemistry .

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves its interaction with specific receptors and signaling pathways. It selectively binds to certain receptors, modulating their activity and leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the expression of inflammatory cytokines and other mediators.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine with structurally related adenosine derivatives:

Biological Activity

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine (CAS No. 128219-81-8) is a synthetic nucleoside analogue that has garnered attention in biomedical research due to its potential applications in antiviral and anticancer therapies. This compound is characterized by its unique structural modifications, which enhance its biological activity, particularly in the context of inflammatory disorders and autoimmune diseases.

Chemical Structure and Properties

The molecular formula of this compound is C40H39N5O8, with a molecular weight of approximately 717.77 g/mol. Its structure includes a dimethoxytrityl (DMT) protecting group at the 5' position, a methyl group at the 2' position, and a phenoxyacetyl group at the N6 position of adenosine. These modifications are crucial for its biological efficacy and stability.

This compound functions primarily through selective engagement with specific receptors and signaling pathways. It has demonstrated significant anti-inflammatory properties, making it a candidate for therapeutic interventions in conditions characterized by excessive inflammation.

Target Receptors

The compound interacts with various cellular targets, including:

- Adenosine receptors : It may modulate pathways associated with inflammation and immune response.

- Nucleic acid interactions : It is involved in the synthesis of modified oligonucleotides, enhancing their stability and efficacy against viral infections and cancer cell proliferation.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies:

Antiviral Activity

In vitro studies have shown that this compound exhibits antiviral properties against several viral strains. The mechanism appears to involve interference with viral replication processes, potentially through inhibition of viral RNA synthesis.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. The following table summarizes key findings from various studies assessing its cytotoxic effects:

Case Studies

- Study on Inflammatory Disorders : A recent study investigated the effects of this compound on murine models of arthritis. The compound significantly reduced joint swelling and inflammation markers, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Proliferation : In another study, the compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Flow cytometry analyses revealed increased rates of apoptosis, particularly in breast cancer cells .

- Viral Inhibition : A study focusing on viral infections highlighted the ability of this nucleoside analogue to inhibit replication of influenza viruses in vitro, suggesting its potential use as an antiviral therapeutic .

Q & A

Q. What theoretical frameworks inform the design of experiments involving mRNA modification analogs?

- Conceptual Basis : Link studies to RNA epigenetics theories, such as the "m⁶A writer-reader-eraser" axis, to hypothesize functional roles .

- Interdisciplinary Integration : Incorporate chemical biology (e.g., clickable analogs for pull-down assays) and computational modeling (e.g., MD simulations of RNA-protein interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.